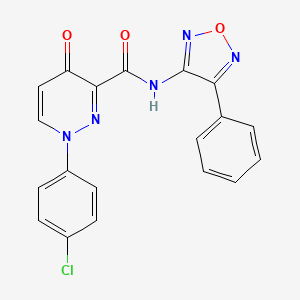
1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.
科学的研究の応用
1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The exact mechanism of action of 1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate
- [5-(4-chlorophenyl)-1-methyl-1H-imidazol-4-yl]methyl 5-[(methylsulfonyl)thio]pentanoate
Uniqueness
1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C19H12ClN5O3 |
|---|---|
分子量 |
393.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H12ClN5O3/c20-13-6-8-14(9-7-13)25-11-10-15(26)17(22-25)19(27)21-18-16(23-28-24-18)12-4-2-1-3-5-12/h1-11H,(H,21,24,27) |
InChIキー |
SQLQYESOMGRRIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386307.png)
![1-(4-fluorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386311.png)
![Propyl [1-(4-fluorobenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11386312.png)
![7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386326.png)
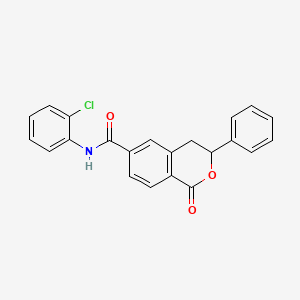
![3-ethyl-N-(2-ethylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386345.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11386351.png)
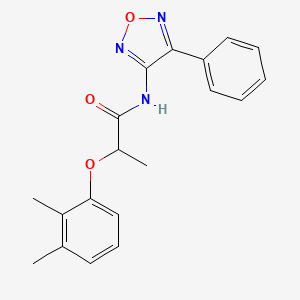
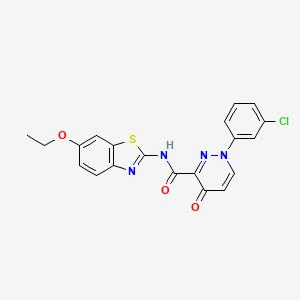
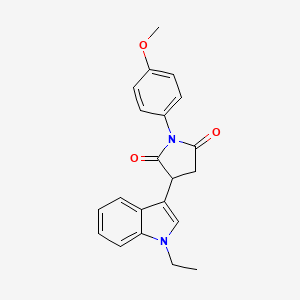
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B11386360.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386364.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386374.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386377.png)
